GDC-4379

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2252277-73-7 |

|---|---|

Molecular Formula |

C21H18ClF2N7O3 |

Molecular Weight |

489.9 g/mol |

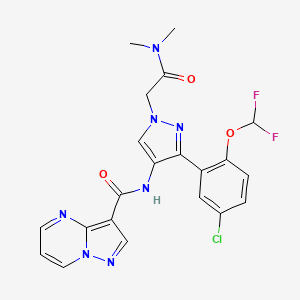

IUPAC Name |

N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C21H18ClF2N7O3/c1-29(2)17(32)11-30-10-15(27-20(33)14-9-26-31-7-3-6-25-19(14)31)18(28-30)13-8-12(22)4-5-16(13)34-21(23)24/h3-10,21H,11H2,1-2H3,(H,27,33) |

InChI Key |

QGVNXQDNNLLREZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)OC(F)F)NC(=O)C3=C4N=CC=CN4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

GDC-4379: A Technical Overview of its Mechanism of Action as an Inhaled JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-4379 is an investigational, inhaled small molecule inhibitor of Janus Kinase 1 (JAK1) that has been evaluated for the treatment of asthma.[1][2] By targeting the JAK-STAT signaling pathway, this compound aims to block the downstream effects of multiple pro-inflammatory cytokines implicated in the pathophysiology of asthma. Clinical data from a Phase 1 study in patients with mild asthma demonstrated a dose-dependent reduction in fractional exhaled nitric oxide (FeNO), a key biomarker of airway inflammation, as well as reductions in other peripheral inflammatory biomarkers.[3][4][5][6][7] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing available clinical data, outlining relevant experimental protocols, and visualizing the targeted signaling pathway. It is important to note that detailed preclinical data on the specific selectivity and potency of this compound against different JAK isoforms have not been made publicly available.[1][8]

Core Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound functions as an inhibitor of JAK1, a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2). These enzymes are critical mediators of signal transduction for a wide array of cytokines and growth factors that are central to immune responses and inflammation.

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, modulating the expression of target genes involved in inflammation, cell proliferation, and immune responses.

By inhibiting JAK1, this compound is designed to interrupt this signaling cascade, thereby preventing the downstream effects of numerous asthma-relevant cytokines that rely on JAK1 for their signal transduction.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway in asthma and the inhibitory action of this compound on JAK1.

Quantitative Data Summary

While specific preclinical IC50 values for this compound are not publicly available, a Phase 1 clinical trial in patients with mild asthma provides quantitative data on its biological activity.

Table 1: Clinical Efficacy of this compound on Fractional Exhaled Nitric Oxide (FeNO)

| Dose Regimen | Mean Percent Change from Baseline in FeNO (95% CI)[4][6] |

| 10 mg QD | -6% (-43, 32) |

| 30 mg QD | -26% (-53, 2) |

| 40 mg BID | -55% (-78, -32) |

| 80 mg QD | -52% (-72, -32) |

Data represents the placebo-corrected mean percent change from baseline to Day 14.

Experimental Protocols

Detailed preclinical experimental protocols for this compound have not been published. However, based on standard methodologies for characterizing selective JAK inhibitors, the following outlines the likely experimental approaches that would have been used.

General Protocol for a Biochemical Kinase Assay to Determine JAK Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in a kinase buffer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and this compound (or vehicle control) are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Phase 1 Clinical Trial Protocol for this compound in Mild Asthma

Objective: To assess the activity, safety, tolerability, and pharmacokinetics of inhaled this compound in patients with mild asthma.[3][4][6]

Study Design: A double-blind, randomized, placebo-controlled, ascending-dose study.[3][4][6]

Participant Population: Adults (18-65 years) with a diagnosis of asthma for at least 6 months, a Fractional Exhaled Nitric Oxide (FeNO) level >40 ppb, and using as-needed short-acting beta-agonist medication only.[3][4][6]

Methodology:

-

Randomization: Participants were randomized in a 2:1 ratio to receive either this compound or a placebo.[3]

-

Dosing: The study consisted of four sequential, 14-day, ascending-dose cohorts: 10 mg once daily (QD), 30 mg QD, 40 mg twice daily (BID), and 80 mg QD.[4][6]

-

Primary Outcome: The primary activity outcome was the percent change from baseline in FeNO to Day 14, compared to the pooled placebo group.[4]

-

Secondary Outcomes: Assessment of safety, tolerability, pharmacokinetics, and other pharmacodynamic biomarkers, including blood eosinophils and serum CCL17.[4]

-

Data Collection: FeNO measurements, blood samples for pharmacokinetic and biomarker analysis, and safety assessments were performed at various time points throughout the study.

Experimental Workflow Diagram

Caption: Workflow of the Phase 1 clinical trial of this compound in patients with mild asthma.

Conclusion

This compound is an inhaled JAK1 inhibitor that has demonstrated target engagement and biological activity in a clinical setting by reducing FeNO and other inflammatory biomarkers in patients with mild asthma. Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, a critical conduit for pro-inflammatory cytokine signaling in the airways. While the lack of publicly available preclinical data on its selectivity profile is a notable gap, the clinical findings suggest that selective JAK1 inhibition in the lungs is a viable therapeutic strategy for asthma. Further development and more comprehensive data would be required to fully elucidate its therapeutic potential and place in the landscape of asthma treatments.

References

- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

GDC-4379: A Technical Overview of a Selective JAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-4379 is an inhaled, selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of asthma. By targeting JAK1, this compound aims to modulate the signaling of multiple pro-inflammatory cytokines implicated in the pathophysiology of asthma. While clinical data demonstrates dose-dependent reductions in biomarkers of airway inflammation, specific biochemical data on the selectivity profile of this compound against the kinase family has not been made publicly available.[1][2]

This guide provides a comprehensive technical overview of the core principles and methodologies relevant to understanding the JAK1 selectivity profile of a compound like this compound. To illustrate these principles, this document will present representative data from other well-characterized selective JAK1 inhibitors, upadacitinib and filgotinib, and will detail the standard experimental protocols used to generate such data. This approach offers a robust framework for researchers and drug development professionals to understand the evaluation and significance of JAK1 selectivity.

Introduction to JAK-STAT Signaling and the Role of JAK1 in Inflammation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus. This pathway is integral to numerous physiological processes, including immunity, cell proliferation, and differentiation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with type I and type II cytokine receptors in various dimeric combinations.

Upon cytokine binding, the associated JAKs are brought into proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.

Selective inhibition of JAK1 is a key therapeutic strategy for inflammatory diseases. JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, such as IL-6, IL-4, IL-13, and interferons. By selectively targeting JAK1, it is hypothesized that the therapeutic benefits of broad immunosuppression can be achieved while minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, JAK2 is crucial for erythropoietin signaling, and its inhibition can lead to anemia, while JAK3 is primarily involved in lymphocyte development and function.[2][3]

Biochemical Selectivity Profile of JAK1 Inhibitors

Determining the selectivity of a kinase inhibitor is fundamental to its preclinical characterization. This is typically achieved by assessing the compound's inhibitory potency against the target kinase and comparing it to its activity against other related and unrelated kinases.

Note: As specific biochemical data for this compound is not publicly available, the following tables present data from the selective JAK1 inhibitors upadacitinib and filgotinib to serve as illustrative examples.

Potency Against the JAK Family (Illustrative Data)

This table summarizes the half-maximal inhibitory concentrations (IC50) of upadacitinib and filgotinib against the four JAK family members in biochemical assays. Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target JAK by the IC50 for JAK1.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity vs. JAK2 (Fold) | Selectivity vs. JAK3 (Fold) | Selectivity vs. TYK2 (Fold) |

| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 | ~53 | ~109 |

| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 | 11.6 |

Data for Upadacitinib sourced from: McInnes, I. B., et al. (2019). Arthritis & Rheumatology. Data for Filgotinib sourced from: Van Rompaey, L., et al. (2013). The Journal of Immunology. Note: IC50 values can vary between different assay formats and conditions.

Broader Kinase Selectivity (Illustrative Concept)

To ensure that a compound is truly selective for its intended target, it is screened against a large panel of kinases, often representing a significant portion of the human kinome. This is typically done at a single high concentration (e.g., 1 µM) to identify potential off-target interactions. Hits from this initial screen are then followed up with full IC50 determinations. A highly selective inhibitor will show potent inhibition of its target while having minimal effect on other kinases.

Cellular Potency and Selectivity

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's ability to inhibit signaling pathways within a whole-cell environment.

Note: The following table presents illustrative cellular potency data for upadacitinib and filgotinib.

Inhibition of Cytokine-Induced STAT Phosphorylation (Illustrative Data)

These assays measure the ability of an inhibitor to block the phosphorylation of a specific STAT protein in response to stimulation by a cytokine that signals through a particular JAK combination.

| Compound | Pathway (Cytokine) | Key JAKs Involved | Cellular IC50 (nM) |

| Upadacitinib | IL-6 induced pSTAT3 | JAK1/JAK2 | 4.6 |

| GM-CSF induced pSTAT5 | JAK2/JAK2 | 277 | |

| Filgotinib | IL-6 induced pSTAT1 | JAK1/JAK2 | 629 |

| GM-CSF induced pSTAT5 | JAK2/JAK2 | >10,000 |

Data for Upadacitinib sourced from: Parmentier, J. M., et al. (2018). BMC Rheumatology. Data for Filgotinib sourced from: Van Rompaey, L., et al. (2013). The Journal of Immunology. Note: Cellular IC50 values are dependent on the cell type, cytokine concentration, and specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the selectivity profile of a JAK1 inhibitor.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the IC50 value of an inhibitor against purified kinase enzymes.

Methodology:

-

Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue).

-

Assay Principle: A common method is a radiometric assay, such as the filter-binding assay. In this format, the kinase reaction is performed in the presence of [γ-³³P]ATP. The kinase transfers the radiolabeled phosphate group to the substrate.

-

Procedure:

-

The inhibitor is serially diluted to create a range of concentrations.

-

The inhibitor dilutions are pre-incubated with the kinase enzyme in a reaction buffer.

-

The kinase reaction is initiated by adding the substrate and [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., phosphocellulose paper).

-

The filter is washed extensively to remove unincorporated [γ-³³P]ATP.

-

The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular STAT Phosphorylation Assay (Phospho-Flow Cytometry)

Objective: To measure the inhibitor's potency in blocking a specific cytokine-induced signaling pathway in cells.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., T cells) are used.

-

Procedure:

-

Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

The stimulation is stopped by immediately fixing the cells with a fixative agent (e.g., paraformaldehyde).

-

The cells are then permeabilized with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.

-

Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3-Alexa Fluor 647). Antibodies against cell surface markers (e.g., CD4) can be included to identify specific cell populations.

-

The fluorescence intensity of individual cells is measured by flow cytometry.

-

-

Data Analysis: The geometric mean fluorescence intensity (gMFI) of the phospho-STAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated and unstimulated controls. The IC50 value is determined from the concentration-response curve.

Visualizations

JAK-STAT Signaling Pathway

References

GDC-4379: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Novel JAK1 Inhibitor

Abstract

GDC-4379 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases, particularly asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for relevant preclinical and clinical evaluations are presented, alongside a discussion of its mechanism of action within the JAK/STAT signaling cascade. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapies for inflammatory disorders.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the molecular formula C21H18ClF2N7O3 and a molecular weight of 489.86 g/mol .[1][2][3] Its chemical structure is characterized by a complex heterocyclic core. The systematic IUPAC name and other key identifiers are provided in the table below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C21H18ClF2N7O3[1][2][3] |

| Molecular Weight | 489.86[1][2][3] |

| CAS Number | 2252277-73-7[2][3] |

| SMILES | CN(C)C(=O)Cn1cc(c(-c2cc(ccc2OC(F)F)Cl)n1)NC(=O)c3cnn4cccnc34[1] |

| InChIKey | QGVNXQDNNLLREZ-UHFFFAOYSA-N[1] |

Initial characterization of this compound's physicochemical properties reveals its solubility profile, which is a critical determinant of its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Off-white to light yellow solid[2] |

| Solubility (In Vitro) | DMSO: 31.25 mg/mL (63.79 mM)[2][3] |

| Solubility (In Vivo Formulation) | ≥ 3.13 mg/mL in 10% DMSO + 90% Corn Oil[3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |

Mechanism of Action: Inhibition of the JAK1/STAT Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for the signal transduction of numerous cytokines and growth factors. In the context of asthma, cytokines such as interleukin-4 (IL-4), interleukin-13 (IL-13), and interferon-gamma (IFN-γ) play a pivotal role in mediating airway inflammation.[4][5]

The binding of these cytokines to their respective receptors on the cell surface triggers the activation of receptor-associated JAKs. Specifically, JAK1 is a key signaling partner for the receptors of many pro-inflammatory cytokines. Upon activation, JAK1 phosphorylates itself and the cytoplasmic tails of the cytokine receptors. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the active JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immune response, and cell proliferation.[4][5]

This compound, by inhibiting JAK1, effectively blocks this phosphorylation cascade, thereby preventing the activation of downstream STATs and mitigating the pro-inflammatory effects of the associated cytokines.

Preclinical and Clinical Evaluation

While specific preclinical data for this compound has not been extensively published, its evaluation would typically involve a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Representative Preclinical Experimental Protocols

3.1.1. In Vitro JAK1 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme.

-

Objective: To quantify the potency of this compound in inhibiting JAK1 kinase activity.

-

Materials: Recombinant human JAK1 enzyme, ATP, a specific peptide substrate, assay buffer, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The JAK1 enzyme and its peptide substrate are prepared in the assay buffer.

-

This compound is serially diluted and pre-incubated with the JAK1 enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction mixture is incubated at a controlled temperature for a specific duration.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3.1.2. Cellular Assay for STAT Phosphorylation

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Objective: To assess the cellular potency of this compound in a physiologically relevant context.

-

Materials: Fresh human whole blood or PBMCs, a specific cytokine to activate the JAK1 pathway (e.g., IL-4), this compound at various concentrations, cell lysis/fixation buffer, and fluorescently labeled antibodies specific for the phosphorylated form of a target STAT protein (e.g., pSTAT6).

-

Procedure:

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are stimulated with a cytokine to activate the JAK1-STAT pathway.

-

The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.

-

Cells are stained with a fluorescently labeled anti-pSTAT antibody.

-

The level of pSTAT in individual cells is quantified using flow cytometry.

-

The inhibition of STAT phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.

-

3.1.3. Ovalbumin-Induced Asthma Model in Rats

This in vivo model is used to evaluate the efficacy of this compound in a preclinical model of allergic asthma.

-

Objective: To determine the effect of this compound on airway inflammation and hyperresponsiveness.

-

Procedure:

-

Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 7).

-

Challenge: Sensitized rats are challenged with aerosolized OVA on consecutive days (e.g., days 14, 15, and 16) to induce an asthmatic response.

-

Treatment: this compound or vehicle is administered to the rats (e.g., via inhalation or intratracheal administration) before each OVA challenge.

-

Assessment: 24-48 hours after the final challenge, various parameters are assessed, including:

-

Airway hyperresponsiveness: Measured by techniques such as whole-body plethysmography in response to a bronchoconstrictor like methacholine.

-

Inflammatory cell infiltration: Determined by counting eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.

-

Cytokine levels: Measured in BAL fluid or lung homogenates.

-

Lung histology: To assess for inflammation and mucus production.

-

-

Clinical Trial in Mild Asthma

This compound has been evaluated in a Phase 1, double-blind, randomized, placebo-controlled study in patients with mild asthma.[4][6][7]

-

Study Design: The study assessed the activity of this compound in four sequential, 14-day, ascending-dose cohorts.[7] Participants were randomized 2:1 to receive either this compound or a placebo.[7]

-

Patient Population: The study included adults (18-65 years) with a diagnosis of asthma for at least 6 months, a forced expiratory volume in 1 second (FEV1) > 70% of the predicted value, and a fractional exhaled nitric oxide (FeNO) level > 40 parts per billion (ppb).[4][7]

-

Dosing Cohorts: The four cohorts received the following doses of this compound: 10 mg once daily (QD), 30 mg QD, 40 mg twice daily (BID), and 80 mg QD.[4][7]

-

Primary Outcome: The primary activity outcome was the percent change from baseline in FeNO to Day 14 compared to the pooled placebo group.[4][7]

-

Key Findings:

-

Treatment with this compound resulted in dose-dependent reductions in FeNO levels.[4][6][7]

-

Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[4][6][7]

-

Higher plasma concentrations of the drug corresponded with greater reductions in FeNO.[4][6][7]

-

The treatment was well-tolerated, with the most common adverse events being headache and oropharyngeal pain. No serious adverse events were reported.[4][6][7]

-

Table 3: Clinical Efficacy of this compound in Mild Asthma (Phase 1)

| Dosing Cohort | Mean Percent Change from Baseline in FeNO (95% CI) vs. Placebo[4][7] |

| 10 mg QD | -6% (-43, 32) |

| 30 mg QD | -26% (-53, 2) |

| 40 mg BID | -55% (-78, -32) |

| 80 mg QD | -52% (-72, -32) |

Conclusion

This compound is a promising JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Early clinical data in patients with mild asthma demonstrate its potential to reduce airway inflammation and relevant biomarkers in a dose-dependent manner, with a favorable safety profile. Further investigation in larger clinical trials is warranted to fully elucidate its therapeutic potential in asthma and other inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and other selective JAK1 inhibitors.

References

- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

GDC-4379 Target Validation in Asthma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for GDC-4379, an inhaled Janus Kinase (JAK) inhibitor, in the context of asthma. This compound has been investigated as a potential therapeutic agent for asthma, and this document synthesizes the available clinical data, explores the underlying mechanism of action, and provides detailed experimental methodologies relevant to its validation.

Executive Summary

This compound is an inhaled small molecule inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma.[1][2][3] Clinical evidence from a Phase 1 study in patients with mild asthma demonstrates that this compound can effectively reduce biomarkers of airway inflammation, supporting the validity of targeting JAK1 in this disease.[4][5] The inhaled route of administration aims to deliver the therapeutic agent directly to the lungs, maximizing local efficacy while minimizing potential systemic side effects associated with oral JAK inhibitors.[1][2] Although specific preclinical data for this compound is not extensively published, this guide draws upon established methodologies and data from similar inhaled JAK inhibitors to provide a complete picture of the target validation process.

Mechanism of Action: The JAK/STAT Pathway in Asthma

Asthma is a chronic inflammatory disease of the airways, driven by a complex interplay of immune cells and signaling molecules.[5] Many of the pro-inflammatory cytokines central to asthma pathogenesis, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Thymic Stromal Lymphopoietin (TSLP), rely on the JAK/STAT signaling pathway to exert their effects.[1][6][7]

The binding of these cytokines to their respective receptors on the surface of immune and airway epithelial cells triggers the activation of associated JAKs.[4][8] This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][8] Activated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in key features of asthma, such as airway inflammation, mucus production, and airway hyperresponsiveness.[4][6]

This compound, as a JAK1 inhibitor, is designed to interrupt this signaling cascade at a critical juncture. By blocking the activity of JAK1, this compound can theoretically inhibit the downstream effects of multiple pro-inflammatory cytokines simultaneously.[1][2]

Signaling Pathway Diagram

References

- 1. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. content-assets.jci.org [content-assets.jci.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Janus kinase (JAK) inhibitor GDC-4379 and its relation to other JAK inhibitors investigated for the treatment of asthma. This document synthesizes available clinical data, outlines relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this therapeutic area.

Introduction to JAK Inhibition in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by the involvement of multiple cytokine pathways. Many of these cytokines, including interleukin-4 (IL-4), IL-5, and IL-13, signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Consequently, inhibition of JAKs presents a promising therapeutic strategy for asthma by targeting the signaling of multiple pro-inflammatory cytokines simultaneously. Inhaled delivery of JAK inhibitors is being explored to maximize local efficacy in the lungs while minimizing systemic side effects.

This compound is an inhaled small molecule investigated for its potential to treat asthma. While detailed biochemical data on this compound remains limited in the public domain, clinical findings have demonstrated its potential to modulate airway inflammation. This guide provides an analysis of the available information on this compound and places it in the context of other relevant inhaled JAK inhibitors.

This compound: Clinical and Mechanistic Profile

This compound is identified as a Janus kinase 1 (JAK1) inhibitor.[1] Its development has focused on an inhaled route of administration for the treatment of asthma.

Clinical Efficacy: Phase 1 Study in Mild Asthma

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to assess the activity, safety, and tolerability of this compound in adult patients with mild asthma.[2] Participants (18-65 years old) had a diagnosis of asthma for at least six months, a Fractional Exhaled Nitric Oxide (FeNO) level greater than 40 parts per billion (ppb), and were using as-needed relief medication only.[2]

The primary outcome was the percent change from baseline in FeNO to Day 14. FeNO is a biomarker of eosinophilic airway inflammation. The study demonstrated that 14-day treatment with this compound resulted in dose-dependent reductions in FeNO levels.[2] Furthermore, dose-dependent reductions in blood eosinophils and serum CCL17, another biomarker associated with Th2 inflammation, were also observed.[2]

Table 1: Summary of this compound Phase 1 Clinical Trial Results in Mild Asthma [2]

| Dosing Cohort | Number of Participants (this compound:Placebo) | Mean Percent Change from Baseline in FeNO to Day 14 (95% CI) vs. Placebo |

| 10 mg QD | 12 (8:4) | -6% (-43, 32) |

| 30 mg QD | 12 (8:4) | -26% (-53, 2) |

| 40 mg BID | 12 (8:4) | -55% (-78, -32) |

| 80 mg QD | 12 (8:4) | -52% (-72, -32) |

QD: once daily; BID: twice daily; CI: confidence interval

The treatment was generally well-tolerated, with the most common adverse events being headache and oropharyngeal pain. No serious adverse events were reported.[2]

Mechanism of Action: The JAK-STAT Signaling Pathway in Asthma

This compound, as a JAK inhibitor, is designed to interfere with the JAK-STAT signaling cascade. In asthma, cytokines such as IL-4 and IL-13 play a crucial role in promoting Th2-mediated inflammation. The binding of these cytokines to their receptors on immune cells activates receptor-associated JAKs. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, including those responsible for eosinophil recruitment and IgE production. By inhibiting JAK1, this compound is expected to block these downstream effects.

Caption: JAK-STAT signaling pathway in asthma and the point of intervention for this compound.

Comparative Analysis with Other Inhaled JAK Inhibitors

While specific biochemical selectivity data for this compound has not been published, a comparison with other inhaled JAK inhibitors developed for asthma provides valuable context.[3][4]

Table 2: Comparative Profile of Inhaled JAK Inhibitors for Asthma

| Inhibitor | Target(s) | IC50 (nM) | Key Clinical Findings |

| This compound | JAK1 (presumed) | Not publicly available | Dose-dependent reduction in FeNO in mild asthmatics.[2] |

| GDC-0214 | JAK1 > JAK2, TYK2, JAK3 | JAK1: 17JAK2: >200 (in cell-based assay)[5] | Dose-dependent reduction in FeNO in mild asthmatics.[5] |

| AZD0449 | JAK1 | JAK1 (IL-4 induced pSTAT6): 21.4[3] | No significant anti-inflammatory effect (reduction in FeNO) at evaluated doses in mild asthmatics.[6] |

| AZD4604 | JAK1 | JAK1 (IL-4 induced pSTAT6): 16.9[3] | Preclinical data shows suppression of late allergic response and airway inflammation in a rat model.[7] |

| TD-8236 | Pan-JAK | Not publicly available | Reductions in FeNO in patients with mild asthma.[8][9] |

IC50 values can vary based on the assay conditions.

This comparison highlights the focus on JAK1 inhibition for asthma and the use of FeNO as a key biomarker in early clinical development. The differing clinical outcomes with AZD0449 suggest that factors beyond in vitro potency, such as formulation and lung deposition, are critical for the efficacy of inhaled JAK inhibitors.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the evaluation of this compound and related compounds.

Biochemical Kinase Assay for IC50 Determination

This in vitro assay is fundamental for determining the potency and selectivity of a JAK inhibitor.

Caption: General workflow for a biochemical kinase assay to determine IC50 values.

Protocol Outline: [10]

-

Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2), a specific peptide substrate for each kinase, and ATP are prepared in an appropriate assay buffer. The test inhibitor is serially diluted.

-

Reaction Initiation: The JAK enzyme, substrate, and test inhibitor are pre-incubated. The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.

-

Detection: A detection reagent is added to quantify the kinase activity. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Phase 1 Clinical Trial Protocol for this compound

The following diagram illustrates the workflow of the Phase 1 clinical trial for this compound in patients with mild asthma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD0449, an inhaled JAK1 inhibitor, in healthy participants and patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD4604 [openinnovation.astrazeneca.com]

- 8. Theravance Biopharma Reports Positive Results from Phase 1 Clinical Trial of TD-8236, an Investigational, Lung-Selective, Inhaled Pan-Janus Kinase (JAK) Inhibitor for Inflammatory Lung Diseases [prnewswire.com]

- 9. Theravance Biopharma Announces Dosing of First Patient in Phase 2 Allergen Challenge Study of TD-8236, an Investigational, Lung-Selective, Inhaled Pan-Janus Kinase (JAK) Inhibitor for Inflammatory Lung Diseases :: Theravance Biopharma [investor.theravance.com]

- 10. benchchem.com [benchchem.com]

GDC-4379 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay methodologies relevant to the study of GDC-4379, a known JAK1 inhibitor. Due to the limited availability of publicly accessible biochemical selectivity data for this compound, this document outlines a generalized, yet detailed, protocol for assessing JAK1 inhibition in vitro, based on established assay principles. Additionally, it contextualizes the mechanism of action through a depiction of the JAK1-STAT signaling pathway.

Introduction to this compound and its Target: JAK1

This compound is recognized as a Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of asthma.[1][2] The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signaling for numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses and inflammation.[3][4] By inhibiting JAK1, this compound can modulate the inflammatory processes associated with conditions like asthma.[5][6]

While clinical trial data on the effects of this compound have been published, detailed biochemical data, including its kinase selectivity profile from in vitro assays, are not extensively available in the public domain.[3][7][8] Therefore, the following sections provide a representative framework for how a compound like this compound would be characterized.

The JAK1-STAT Signaling Pathway

The JAK1-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. A JAK1 inhibitor, such as this compound, intervenes at the level of the JAK1 kinase, preventing the downstream phosphorylation and activation of STATs.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.amsbio.com [resources.amsbio.com]

GDC-4379: A Technical Guide to its Cellular Signaling Pathways in Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-4379 is an inhaled, small-molecule inhibitor of Janus Kinase 1 (JAK1) that has been investigated for the treatment of asthma.[1][2] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by this compound, with a focus on its mechanism of action in attenuating airway inflammation. The document summarizes key clinical data, outlines representative experimental protocols for characterizing JAK inhibitors, and visualizes the core signaling pathways involved. While specific preclinical biochemical data for this compound has not been published, this guide leverages available clinical results and the well-established understanding of the JAK/STAT signaling cascade in asthma to provide a comprehensive technical resource.[3][4]

Core Mechanism of Action: Inhibition of the JAK/STAT Pathway

The primary mechanism of action for this compound is the inhibition of JAK1.[2] The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[5][6]

In the context of asthma, pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Thymic Stromal Lymphopoietin (TSLP) bind to their specific receptors on the surface of immune and epithelial cells.[3][7] This binding event activates receptor-associated JAKs, which then phosphorylate each other and the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription, ultimately promoting airway inflammation, mucus production, and airway hyperresponsiveness.[6][8][9]

This compound, by selectively inhibiting JAK1, is positioned to block the signaling of multiple asthma-relevant cytokines, thereby reducing the downstream inflammatory cascade. The use of a selective JAK1 inhibitor is intended to minimize potential side effects associated with the inhibition of other JAK family members, such as cytopenia which is linked to JAK2 inhibition.[3][4]

Data Presentation: Clinical Efficacy of this compound

A Phase 1, double-blind, randomized, placebo-controlled study in patients with mild asthma demonstrated that 14-day treatment with inhaled this compound led to dose-dependent reductions in key biomarkers of airway inflammation.[10][11]

Table 1: Effect of this compound on Fractional Exhaled Nitric Oxide (FeNO) in Patients with Mild Asthma [10]

| Dosage Regimen | Mean Percent Change from Baseline in FeNO (95% CI) vs. Placebo |

| 10 mg Once Daily (QD) | -6% (-43, 32) |

| 30 mg Once Daily (QD) | -26% (-53, 2) |

| 40 mg Twice Daily (BID) | -55% (-78, -32) |

| 80 mg Once Daily (QD) | -52% (-72, -32) |

Table 2: Effect of this compound on Other Peripheral Biomarkers of Inflammation [10]

| Biomarker | Observation |

| Blood Eosinophils | Dose-dependent reductions observed. |

| Serum CCL17 | Dose-dependent reductions observed. |

Signaling Pathway Visualizations

The following diagrams illustrate the key cellular signaling pathways targeted by this compound.

The Canonical JAK/STAT Signaling Pathway

This diagram outlines the general mechanism of JAK/STAT activation following cytokine receptor binding.

Caption: General JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.

Key Cytokine Signaling Pathways in Asthma

This diagram details the specific JAK/STAT pathways activated by IL-4 and IL-13, which are central to Type 2 inflammation in asthma.

Caption: IL-4 and IL-13 signaling via JAK1, leading to STAT6 activation in asthma.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe representative methodologies for key experiments used to characterize JAK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Representative)

This type of assay is used to determine the potency of a compound against specific kinase enzymes, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Objective: To quantify the inhibitory activity of a test compound (e.g., this compound) against JAK1, JAK2, JAK3, and TYK2.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Specific peptide substrate for each kinase.

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled acceptor).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound serially diluted in DMSO.

-

384-well low-volume white assay plates.

-

-

Procedure:

-

Dispense a small volume (e.g., 2-5 µL) of serially diluted test compound or DMSO (vehicle control) into the wells of the assay plate.

-

Add the specific JAK enzyme and peptide substrate solution to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.

-

Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (XL665 acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

-

Protocol 2: Cellular Phospho-STAT Assay (Representative)

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

Objective: To assess the functional inhibition of JAK1 signaling by a test compound in response to cytokine stimulation.

Methodology: Flow Cytometry-based Phospho-STAT Analysis

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., T-helper cells).

-

Cytokine stimulant (e.g., IL-4 or IL-13).

-

Test compound serially diluted in culture medium.

-

Fixation and permeabilization buffers (e.g., paraformaldehyde and methanol).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT6 (pSTAT6).

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate the cells by adding the appropriate cytokine (e.g., IL-4) to all wells except the unstimulated control.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

Immediately fix the cells by adding a fixation buffer to stop the reaction.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT6.

-

Wash the cells and acquire data on a multi-color flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest (e.g., CD4+ T cells).

-

Determine the median fluorescence intensity (MFI) of the pSTAT6 signal for each condition.

-

Calculate the percentage inhibition of pSTAT6 phosphorylation for each concentration of the test compound relative to the stimulated and unstimulated controls.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is an inhaled JAK1 inhibitor that has demonstrated clinical activity in reducing biomarkers of airway inflammation in patients with mild asthma. Its mechanism of action is centered on the blockade of the JAK/STAT signaling pathway, which is pivotal for the action of numerous pro-inflammatory cytokines implicated in the pathophysiology of asthma. While specific biochemical selectivity data for this compound remains unpublished, the available clinical evidence and the well-understood role of JAK1 in asthma-related inflammation provide a strong rationale for its therapeutic potential. The representative protocols and pathway diagrams included in this guide offer a technical framework for understanding and evaluating compounds of this class.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oms.bdu.ac.in [oms.bdu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] JAK-STAT signaling in asthma. | Semantic Scholar [semanticscholar.org]

- 10. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

GDC-4379 for Asthma Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GDC-4379, an inhaled Janus kinase 1 (JAK1) inhibitor investigated for the treatment of asthma. This document synthesizes available clinical data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its evaluation.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm. The underlying inflammation is often driven by a complex interplay of immune cells and cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that mediates the effects of numerous cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] this compound is a small molecule inhibitor of JAK1, developed by Genentech, that has been investigated as a targeted therapy for asthma.[4] By selectively inhibiting JAK1 in the lungs, this compound aims to dampen the inflammatory response with minimal systemic side effects.[5]

Mechanism of Action: JAK1 Inhibition in Asthma

This compound is a selective inhibitor of JAK1. In the context of asthma, the therapeutic rationale for inhibiting JAK1 lies in its central role in mediating the signaling of key type 2 cytokines.[1][6]

-

IL-4 and IL-13 Signaling: These cytokines, central to allergic inflammation, signal through receptors that utilize JAK1.[3] Downstream activation of STAT6 leads to key features of asthma, including IgE production by B cells, eosinophil recruitment, and mucus production by goblet cells.[3][7]

-

IL-5 Signaling: Primarily responsible for eosinophil survival, differentiation, and activation, IL-5 receptor signaling also involves JAK1.[8]

-

Thymic Stromal Lymphopoietin (TSLP) Signaling: TSLP, an epithelial-derived cytokine that plays a crucial role in initiating allergic cascades, also signals via a receptor complex that activates JAK1 and JAK2.[9]

By inhibiting JAK1, this compound is designed to block the downstream signaling of these pro-inflammatory cytokines, thereby reducing airway inflammation.

References

- 1. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Notes and Protocols for GDC-4379 In Vivo Experiments

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of GDC-4379, a selective Janus kinase 1 (JAK1) inhibitor. The primary focus of these protocols is on a preclinical rodent model of allergic asthma, a key therapeutic area for this class of compounds. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of Janus kinase 1 (JAK1), which is a critical enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2] By inhibiting JAK1, this compound can modulate the inflammatory response in the lungs.[1][3] Preclinical evaluation in relevant animal models is a crucial step in the development of inhaled therapeutics like this compound. The following protocols are based on established methodologies for evaluating inhaled JAK inhibitors in rodent models of allergic asthma.[3][4][5]

Data Presentation

Quantitative Data Summary

While specific in vivo preclinical data for this compound is not publicly available, the following table summarizes the key findings from a Phase 1 clinical study in patients with mild asthma, which demonstrate the biological activity of the compound.

Table 1: Effect of this compound on Fractional Exhaled Nitric Oxide (FeNO) in Patients with Mild Asthma [6][7]

| Dosage Cohort | Mean Percent Change from Baseline in FeNO (95% CI) |

| 10 mg QD | -6% (-43, 32) |

| 30 mg QD | -26% (-53, 2) |

| 40 mg BID | -55% (-78, -32) |

| 80 mg QD | -52% (-72, -32) |

QD: once daily; BID: twice daily; CI: confidence interval.

Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[6][7]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats

This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, which can be utilized to evaluate the efficacy of this compound.

Materials:

-

This compound (formulated for intratracheal administration)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Al(OH)₃) adjuvant

-

Sterile, pyrogen-free saline

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal administration device (e.g., microsprayer)

Protocol:

-

Sensitization:

-

On days 0 and 7, sensitize male Brown Norway rats (6-8 weeks old) via intraperitoneal (i.p.) injection of 1 mg OVA complexed with 100 mg aluminum hydroxide in 1 mL of sterile saline.

-

A control group should receive i.p. injections of saline with aluminum hydroxide.

-

-

Drug Administration:

-

Beginning on day 14, administer this compound or vehicle control via intratracheal (IT) instillation once daily for 7 days.

-

The exact dosage will need to be determined in dose-ranging studies, but based on similar compounds, a starting range could be 100-1000 µg/kg.[4]

-

-

OVA Challenge:

-

On days 19, 20, and 21, challenge the rats with an aerosolized solution of 1% OVA in saline for 20 minutes. The drug should be administered 1-2 hours prior to the challenge.

-

The control group is challenged with saline aerosol.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the animals and perform a tracheotomy.

-

Instill and aspirate sterile saline (e.g., 3 x 5 mL) into the lungs.

-

Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a differential stain.

-

-

Lung Histology:

-

Perfuse the lungs and fix in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex immunoassay.

-

Pharmacodynamic (PD) Marker Analysis:

-

Pharmacokinetic (PK) Study in Rats

This protocol outlines a study to determine the pharmacokinetic profile of this compound following intratracheal administration.

Materials:

-

This compound

-

Male Brown Norway rats

-

Intratracheal administration device

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Tissue homogenization equipment

Protocol:

-

Dosing:

-

Administer a single dose of this compound via intratracheal instillation to a cohort of rats. A separate cohort should receive an intravenous (IV) dose to determine bioavailability.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

At each terminal time point, collect lung tissue.

-

-

Sample Processing:

-

Process blood to plasma by centrifugation.

-

Homogenize lung tissue.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in plasma and lung homogenates using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and lung compartments.

-

Mandatory Visualizations

Signaling Pathway

Caption: JAK-STAT signaling pathway in asthma and the inhibitory action of this compound.

Experimental Workflow

References

- 1. Lung-restricted inhibition of Janus kinase 1 is effective in rodent models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GDC-4379 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-4379 is identified as a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, playing a key role in inflammation and immune responses.[2][4] Dysregulation of this pathway has been implicated in various diseases, including inflammatory conditions like asthma, as well as in cancer.[2][4] this compound has been investigated primarily for its therapeutic potential in asthma by reducing airway inflammation.[2][4][5][6]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on methods to determine its inhibitory potency and its effects on downstream signaling and cellular fate. While this compound has been predominantly studied in the context of asthma, the following protocols are broadly applicable for evaluating JAK1 inhibitors in various cellular contexts, including oncology.

Mechanism of Action: The JAK/STAT Signaling Pathway

Cytokines and growth factors bind to their specific receptors, leading to the activation of associated Janus kinases (JAKs).[2] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and survival.[2] this compound, as a JAK1 inhibitor, blocks this cascade at an early stage, thereby inhibiting the downstream effects of various pro-inflammatory cytokines.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the described cell-based assays. Note that these are example values for a hypothetical JAK1 inhibitor in cancer cell lines, as specific IC50 data for this compound in this context is not publicly available.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| HEL 92.1.7 | Erythroleukemia | Cell Viability (CellTiter-Glo®) | 50 |

| SET-2 | Megakaryoblastic Leukemia | Cell Viability (CellTiter-Glo®) | 75 |

| U-937 | Histiocytic Lymphoma | STAT3 Phosphorylation (Western Blot) | 25 |

| A549 | Non-Small Cell Lung Cancer | STAT3 Phosphorylation (ELISA) | 150 |

Experimental Protocols

Cell Viability Assay (Luminescent)

This assay determines the effect of this compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.

Materials:

-

Cancer cell lines (e.g., HEL 92.1.7, SET-2)

-

Complete culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well white-walled, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control wells.

-

Incubate for 72 hours at 37°C and 5% CO2.[7]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

STAT3 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of JAK1 activity by assessing the phosphorylation status of its downstream target, STAT3.

Objective: To confirm the on-target activity of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

Materials:

-

Relevant cell line (e.g., U-937)

-

Serum-free culture medium

-

Cytokine stimulant (e.g., IL-6)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of IL-6 for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify band intensities.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay determines if the inhibition of JAK1 signaling by this compound leads to the induction of apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Workflow for Annexin V/PI apoptosis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of inhaled JAK inhibitor this compound on exhaled nitric oxide and peripheral biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

GDC-4379 Application Notes and Protocols for Animal Studies

Disclaimer: Publicly available information regarding specific dosages of GDC-4379 for animal studies is limited. The following application notes and protocols are based on available data for this compound in human clinical trials and preclinical studies of similar inhaled Janus Kinase (JAK) inhibitors. Researchers should consider this information as a starting point and perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental design.

Introduction

This compound is a potent and selective inhibitor of Janus Kinase 1 (JAK1). JAK1 is a key enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in the pathophysiology of inflammatory diseases, such as asthma. By inhibiting JAK1, this compound can modulate the inflammatory response. These application notes provide a summary of the available dosage information from human studies and a general protocol for evaluating inhaled JAK inhibitors in a rodent model of allergic asthma.

This compound Human Clinical Dosage

| Dosage Regimen | Route of Administration | Study Population | Reference |

| 10 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |

| 30 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |

| 40 mg twice daily (BID) | Inhalation | Adults with mild asthma | [1][2] |

| 80 mg once daily (QD) | Inhalation | Adults with mild asthma | [1][2] |

Signaling Pathway of JAK1 Inhibition

This compound exerts its mechanism of action by inhibiting the JAK-STAT signaling pathway, which is crucial for the downstream effects of many cytokines involved in inflammation.

Figure 1. Simplified diagram of the JAK1-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a generalized protocol for evaluating an inhaled JAK inhibitor in a Brown Norway rat model of ovalbumin (OVA)-induced allergic asthma. This protocol is based on methodologies used for similar compounds and should be adapted for this compound.

Animal Model

-

Species: Male Brown Norway rats

-

Weight: 250-300 g

-

Housing: Animals should be housed in temperature-controlled, individually ventilated cages with food and water provided ad libitum. A 12-hour light/dark cycle should be maintained. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines the general experimental workflow for a preclinical asthma study.

Figure 2. General experimental workflow for a rodent model of allergic asthma.

Detailed Methodology

4.3.1. Sensitization:

-

On days 0 and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of ovalbumin (OVA) and 10 mg of aluminum hydroxide in saline.

-

A control group should receive an i.p. injection of saline.

4.3.2. Ovalbumin Challenge:

-

On days 21, 22, and 23, place the rats in a whole-body inhalation chamber.

-

Expose the rats to an aerosolized solution of 1% OVA in saline for 30 minutes.

-

The control group should be exposed to an aerosol of saline.

4.3.3. This compound Administration (Inhalation):

-

Formulation: A formulation for this compound suitable for inhalation needs to be developed. This may involve dissolving the compound in a suitable vehicle, such as a mixture of DMSO and polyethylene glycol, and then diluting it in saline. Preliminary formulation and stability studies are essential.

-

Dose: As no specific animal dosage is published, a dose-ranging study is critical. Based on human doses and studies with similar compounds, a starting range could be hypothesized, but must be empirically determined.

-

Administration: Administer the formulated this compound or vehicle control via inhalation (e.g., nose-only or whole-body exposure system) at a specified time before or after the OVA challenge. The timing of administration should be consistent across all groups.

4.3.4. Endpoint Analysis (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL):

-

Anesthetize the rats and perform a tracheotomy.

-

Lavage the lungs with a fixed volume of phosphate-buffered saline (PBS).

-

Collect the BAL fluid and centrifuge to separate the cells from the supernatant.

-

Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

-

Resuspend the cell pellet and perform a total cell count.

-

Prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using a suitable stain (e.g., Diff-Quik).

-

-

Lung Histology:

-

After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

-

-

Pharmacokinetic Analysis:

-

Collect blood and lung tissue samples at various time points after this compound administration to determine the drug concentration and assess its pharmacokinetic profile.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups. An example table is provided below.

Table 1: Example of Data Presentation for BAL Fluid Analysis

| Treatment Group | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | IL-4 (pg/ml) | IL-13 (pg/ml) |

| Saline + Vehicle | |||||

| OVA + Vehicle | |||||

| OVA + this compound (Low Dose) | |||||

| OVA + this compound (Mid Dose) | |||||

| OVA + this compound (High Dose) |

Note: The results should be presented as mean ± standard error of the mean (SEM), and statistical analysis should be performed to determine significant differences between groups.

References